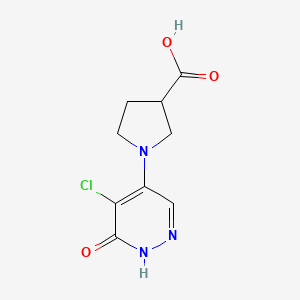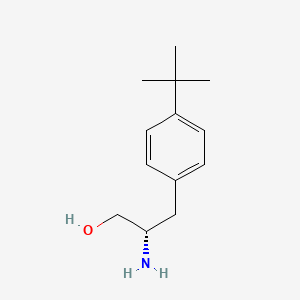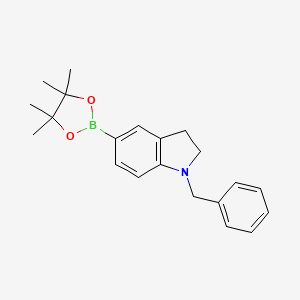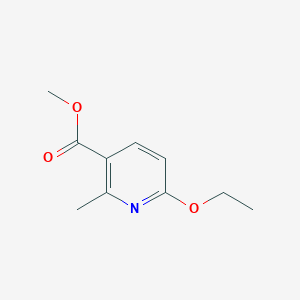![molecular formula C7H3I2NS B13014789 2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
2,6-Diiodobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diiodobenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of two iodine atoms at the 2 and 6 positions on the benzothiazole ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the iodination process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diiodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions tailored to the specific reaction type.
Major Products Formed
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the iodine atoms.
Oxidation Products: Compounds with altered oxidation states, such as sulfoxides or sulfones.
Coupling Products: Complex organic molecules formed through the coupling of this compound with other aromatic or aliphatic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Diiodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Diiodobenzo[d]thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. The presence of iodine atoms can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound without iodine substitution.
2-Iodobenzo[d]thiazole: A mono-iodinated derivative.
2,6-Dichlorobenzo[d]thiazole: A similar compound with chlorine atoms instead of iodine.
Uniqueness
2,6-Diiodobenzo[d]thiazole is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and influence its electronic distribution, making it more reactive in certain chemical reactions compared to its non-iodinated or mono-iodinated counterparts. This uniqueness makes it valuable in applications where specific reactivity or properties are desired.
Eigenschaften
Molekularformel |
C7H3I2NS |
|---|---|
Molekulargewicht |
386.98 g/mol |
IUPAC-Name |
2,6-diiodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3I2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChI-Schlüssel |
HQPGRNDVSRWYPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)SC(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate](/img/structure/B13014721.png)

![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)



![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)


![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)
